molecular formula C20H18N2O6 B3113415 2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid CAS No. 195526-67-1

2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid

Cat. No.: B3113415
CAS No.: 195526-67-1
M. Wt: 382.4 g/mol
InChI Key: GQKZKPFUFFDRPX-UHFFFAOYSA-N
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Description

2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid is a bifunctional carboxylic acid derivative featuring a piperazine core substituted with a 2-carboxybenzoyl group and a benzoic acid moiety. Its structure enables unique physicochemical properties, such as enhanced solubility in polar solvents due to two ionizable carboxyl groups. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetics and receptor interactions .

Properties

IUPAC Name

2-[4-(2-carboxybenzoyl)piperazine-1-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c23-17(13-5-1-3-7-15(13)19(25)26)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20(27)28/h1-8H,9-12H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKZKPFUFFDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis and purification systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, derivatives of piperazine have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following compounds share the piperazine-benzoic acid scaffold but differ in substituents, leading to distinct properties:

Halogen-Substituted Derivatives
  • 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid (CAS 896508-49-9): Substituent: 2-Chlorobenzoyl. Lower solubility in water compared to the target compound due to reduced polarity .
Alkyl-Substituted Derivatives
  • 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid (CAS 20320-46-1):
    • Substituent: Methyl.
    • Molecular Weight: 278.3 g/mol.
    • Properties: The methyl group increases hydrophobicity (logP ≈ -3.1), making it less soluble in water than the target compound. Commonly used as a pharmaceutical intermediate .
Hydrophilic Substituents
  • 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic acid (CAS 889957-10-2):
    • Substituent: 2-Hydroxyethyl.
    • Molecular Weight: 278.30 g/mol.
    • Topological Polar Surface Area (TPSA): 81.1 Ų.
    • Properties: The hydroxyethyl group enhances hydrophilicity and bioavailability, with higher solubility in aqueous media than the target compound .
Aryl-Substituted Derivatives
  • 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}benzoic acid (CID 735744): Substituent: 4-Fluorophenyl. Molecular Formula: C₁₈H₁₇FN₂O₃. TPSA and solubility are intermediate between methyl and hydroxyethyl analogs .

Physicochemical Properties Comparison

Compound Name Substituent Molecular Weight (g/mol) TPSA (Ų) logP Key Properties
Target Compound 2-Carboxybenzoyl ~348* ~120 ~1.2 High solubility in polar solvents; chelating potential
2-Chlorobenzoyl derivative 2-Chlorobenzoyl ~365 ~95 ~2.8 Moderate solubility; antimicrobial potential
4-Methylpiperazine analog Methyl 278.3 ~80 -3.1 Low solubility; pharma intermediate
4-(2-Hydroxyethyl) analog 2-Hydroxyethyl 278.30 81.1 -3.1 High bioavailability; enhanced solubility
4-Fluorophenyl analog 4-Fluorophenyl 328.34 ~90 ~1.5 Improved metabolic stability

*Calculated based on molecular formula C₁₉H₁₆N₂O₆.

Biological Activity

2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid, also known as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and carboxylic acid functionalities that may contribute to its pharmacological properties.

  • Molecular Formula : C20H18N2O6
  • Molecular Weight : 382.36 g/mol
  • CAS Number : 990038

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including:

  • Histone Deacetylase Inhibition : Studies show that piperazine derivatives can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. For instance, analogs have demonstrated selective inhibition of HDAC6 over HDAC1, leading to antiproliferative effects on cancer cells .
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest in the S-phase, thereby inhibiting cancer cell proliferation without significantly inducing apoptosis .

Anticancer Activity

A notable study explored the anticancer properties of piperazine derivatives, including those with carboxybenzoyl groups. The findings revealed that these compounds could selectively inhibit the growth of lung cancer cells while sparing normal cells. The mechanism involved the modulation of epigenetic markers through HDAC inhibition .

CompoundIC50 (HDAC6)IC50 (HDAC1)Cancer Selectivity
9b0.1–1.0 μM0.9–6 μMHigh

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the positioning of substituents significantly affect biological activity. For instance, para-substituted hydroxamic acids showed considerable HDAC inhibition compared to their meta counterparts, suggesting that spatial orientation is critical for efficacy .

Toxicity and Safety Profile

Preliminary assessments of the compound's toxicity indicate that it exhibits moderate acute toxicity when administered orally. The safety profile must be thoroughly evaluated through further toxicological studies to determine its suitability for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-Carboxybenzoyl)piperazine-1-carbonyl]benzoic acid
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